molecular formula C9H9BrO B1380395 3-Bromo-2,6-dimethylbenzaldehyde CAS No. 106965-52-0

3-Bromo-2,6-dimethylbenzaldehyde

Cat. No. B1380395
M. Wt: 213.07 g/mol
InChI Key: GTAIJORGXRXVOP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dimethylbenzaldehyde has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3-Bromo-2,6-dimethylbenzaldehyde has a molecular weight of 213.07 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

3-Bromo-2,6-dimethylbenzaldehyde has been explored in organic chemistry for the synthesis and characterization of various compounds. In one study, a derivative, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, was synthesized and characterized through computational and experimental studies. This process involved a reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid, providing insights into the kinetics and mechanism of the reaction, which could facilitate developments in the synthesis of related compounds (Asheri, Habibi-Khorassani, & Shahraki, 2016).

2. Role in the Formation of Novel Ligands

The compound has also been used in the formation of novel chelating ligands. A study demonstrated the nitration of 3-bromobenzaldehyde followed by reduction, which led to the creation of bidentate and tridentate 6-bromoquinoline derivatives through the Friedländer condensation. These derivatives have potential applications in various fields, including catalysis and material sciences (Hu, Zhang, & Thummel, 2003).

3. Studies on Electronic and Structural Properties

Research on the electronic and structural properties of related bromo-dimethoxybenzaldehydes has been conducted. A study explored the impact of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes, providing valuable information for potential applications in non-linear optical (NLO) materials (Aguiar et al., 2022).

4. Catalysis and Synthesis Applications

3-Bromo-2,6-dimethylbenzaldehyde has found use in the field of catalysis and synthesis. For instance, its derivatives have been involved in the formation of tetra-nuclear macrocyclic Zn(II) complexes, which showed effectiveness as catalysts for the oxidation of benzyl alcohol (Wang et al., 2021).

Safety And Hazards

3-Bromo-2,6-dimethylbenzaldehyde is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAIJORGXRXVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dimethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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